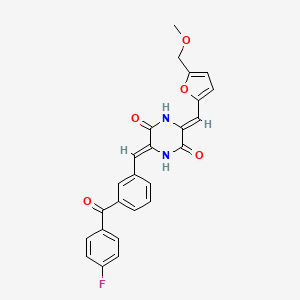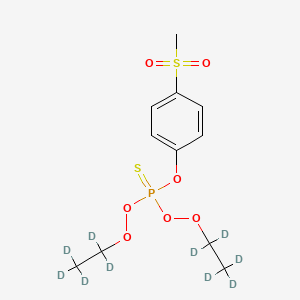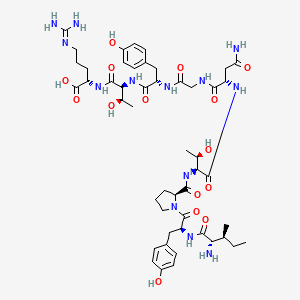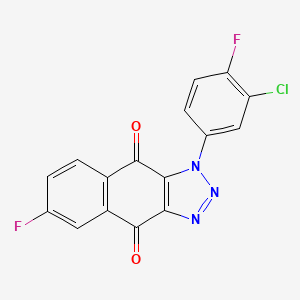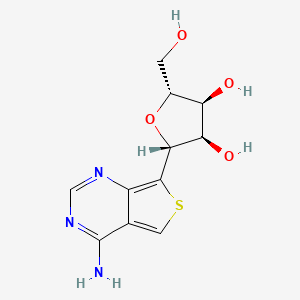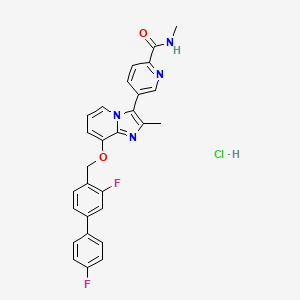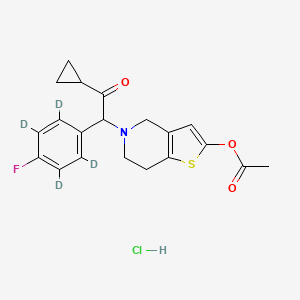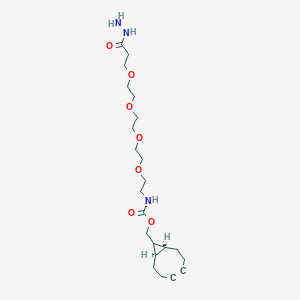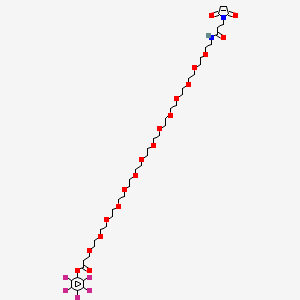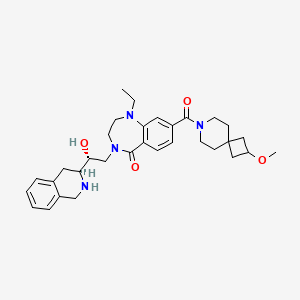
Prmt5-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt5-IN-18 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histone and non-histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases where PRMT5 is implicated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-18 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Prmt5-IN-18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
Prmt5-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT5, including its role in gene expression and cell differentiation.
Medicine: Investigated as a potential therapeutic agent for treating cancers, cardiovascular diseases, and neurodegenerative disorders.
Mécanisme D'action
Prmt5-IN-18 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, thereby affecting various cellular processes such as gene expression, RNA processing, and signal transduction. The molecular targets and pathways involved include histones H4R3, H3R2, H3R8, and H2AR3, as well as non-histone proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
PRMT5 Inhibitors: Other inhibitors of PRMT5 include pemrametostat and 3039-0164, which also target the methyltransferase activity of PRMT5
PRMT1 Inhibitors: Compounds like DCLX069 and DCLX078 inhibit PRMT1, another member of the PRMT family.
Uniqueness
Prmt5-IN-18 is unique due to its specific binding affinity and inhibitory activity against PRMT5. Unlike some other inhibitors, it does not compete with S-adenosyl methionine (SAM) for binding, which may result in fewer off-target effects and improved therapeutic efficacy .
Propriétés
Formule moléculaire |
C32H42N4O4 |
|---|---|
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
1-ethyl-4-[(2R)-2-hydroxy-2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]ethyl]-8-(2-methoxy-7-azaspiro[3.5]nonane-7-carbonyl)-2,3-dihydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C32H42N4O4/c1-3-34-14-15-36(21-29(37)27-16-22-6-4-5-7-24(22)20-33-27)31(39)26-9-8-23(17-28(26)34)30(38)35-12-10-32(11-13-35)18-25(19-32)40-2/h4-9,17,25,27,29,33,37H,3,10-16,18-21H2,1-2H3/t27-,29+/m0/s1 |
Clé InChI |
BWPMFVYROSUWOV-LMSSTIIKSA-N |
SMILES isomérique |
CCN1CCN(C(=O)C2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CC(C4)OC)C[C@H]([C@@H]5CC6=CC=CC=C6CN5)O |
SMILES canonique |
CCN1CCN(C(=O)C2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CC(C4)OC)CC(C5CC6=CC=CC=C6CN5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


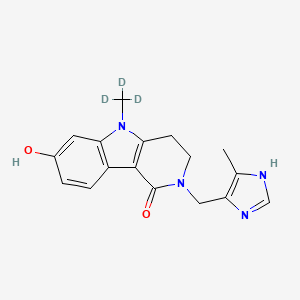
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
